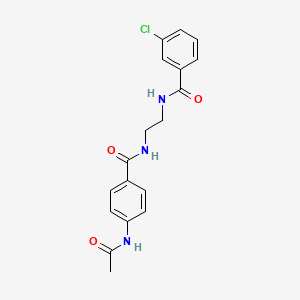

N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c1-12(23)22-16-7-5-13(6-8-16)17(24)20-9-10-21-18(25)14-3-2-4-15(19)11-14/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNMWOPGXXGULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide typically involves a multi-step process. One common method starts with the acylation of 4-aminobenzoic acid to form 4-acetamidobenzoic acid. This intermediate is then coupled with 2-aminoethylamine to produce N-(2-(4-acetamidobenzamido)ethyl)amine. The final step involves the acylation of this intermediate with 3-chlorobenzoyl chloride to yield this compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the compound’s purity and structure .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide groups to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Primary or secondary amines.

Substitution: Hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of histone deacetylases (HDACs).

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes involved in disease progression.

Wirkmechanismus

The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it may inhibit the activity of histone deacetylases (HDACs) by binding to their active sites, thereby preventing the deacetylation of histone proteins. This inhibition can lead to changes in chromatin structure and gene expression, which are crucial in the regulation of various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- Acetamido vs. Nitro Groups : The acetamido group (as in the target compound and ) may improve solubility compared to nitro-substituted analogs, which are more electron-deficient and prone to metabolic reduction .

- Heterocyclic vs. Aromatic Substituents: Benzothiazole-containing derivatives (e.g., ) exhibit enhanced binding to metal ions and biological targets due to S/N donor atoms, whereas hydroxyphenyl derivatives () may engage in hydrogen bonding.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biologische Aktivität

N-(2-(4-acetamidobenzamido)ethyl)-3-chlorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving acetamidobenzamide derivatives. The structural formula can be represented as follows:

The synthesis typically involves the reaction of 3-chlorobenzoyl chloride with an amine derivative, followed by acylation to introduce the acetamido group. Characterization of the compound is usually performed using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways. Notably, it has been studied for its potential as an inhibitor of protein kinases, which play crucial roles in various cellular processes including cell division and signal transduction.

Key Mechanisms:

- Protein Kinase Inhibition : The compound may interfere with the activity of kinases involved in cancer progression and inflammatory responses.

- Neuraminidase Inhibition : Similar compounds have shown effectiveness in inhibiting neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses .

Anticancer Properties

Research indicates that compounds structurally related to this compound demonstrate significant anticancer activity. For instance, studies on related benzamide derivatives have shown that they can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Antiviral Activity

The inhibition of neuraminidase suggests potential antiviral applications, especially against influenza viruses. A study demonstrated that certain derivatives achieved inhibition rates exceeding 40% at specific concentrations .

Case Studies

- Inhibition of Neuraminidase : A study evaluated a series of related compounds for their ability to inhibit neuraminidase activity in influenza A virus. Compounds similar to this compound showed promising results with inhibition rates ranging from 33% to 42% at concentrations around 40 μg/mL .

- Anticancer Activity : In vitro studies have illustrated that benzamide derivatives can induce apoptosis in various cancer cell lines, suggesting a mechanism involving caspase activation and mitochondrial dysfunction.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.